1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Overview
Description
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is an organic compound with the molecular formula C5H11N5O2 and a molecular weight of 173.17 g/mol It is known for its unique structure, which includes a triazine ring substituted with nitroimino and dimethyl groups
Preparation Methods
The synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine typically involves the reaction of formaldehyde, 1-methyl-3-nitroguanidine, and methylamine . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitroimino group to an amino group, leading to the formation of different derivatives.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Research explores its potential as a biochemical tool due to its unique structural properties.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine involves its interaction with molecular targets through its nitroimino and triazine groups. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine can be compared with other similar compounds such as:
1,3,5-Triazine derivatives: These compounds share the triazine ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
Nitroimino compounds: Compounds with nitroimino groups exhibit similar reactivity patterns, but the presence of the triazine ring in this compound provides unique stability and reactivity characteristics.
The uniqueness of this compound lies in its combination of the triazine ring and nitroimino group, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,4-dihydro-1,3,5-triazin-6-yl)nitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5O2/c1-8-3-6-5(7-10(11)12)9(2)4-8/h3-4H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAWPDJOSHEKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN=C(N(C1)C)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409038 | |
Record name | N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136516-16-0 | |
Record name | N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in the synthesis of Dinotefuran?
A1: this compound serves as a crucial intermediate in the synthesis of Dinotefuran. The research paper describes a specific synthetic route where it reacts with (tetrahydro-3-furanyl)-methyltosylate. This reaction is followed by a decomposition step, ultimately yielding Dinotefuran [].
Q2: Are there alternative synthesis methods for Dinotefuran that don't involve this compound?
A2: While the provided research paper highlights the use of this compound, it does mention that there are four other methods for synthesizing Dinotefuran []. Further research into those alternative methods would be needed to determine if they involve different intermediates.
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